molecular formula C21H18ClN3O2S B2579612 2-(4-chlorophenoxy)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide CAS No. 1705096-33-8

2-(4-chlorophenoxy)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide

Cat. No.: B2579612
CAS No.: 1705096-33-8
M. Wt: 411.9
InChI Key: KTJWDBJWKITUKL-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a chlorophenoxy group, an imidazo[2,1-b]thiazole moiety, and a propanamide backbone, which collectively contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide is unique due to its combined structural features, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S/c1-21(2,27-15-9-7-14(22)8-10-15)19(26)23-17-6-4-3-5-16(17)18-13-25-11-12-28-20(25)24-18/h3-13H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJWDBJWKITUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=CC=C1C2=CN3C=CSC3=N2)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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